molecular formula C15H18N4OS B6430515 N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2198821-66-6

N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B6430515
CAS No.: 2198821-66-6
M. Wt: 302.4 g/mol
InChI Key: XOYUQVKUCGEDIE-UHFFFAOYSA-N
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Description

N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where 4-methylthiophene is acylated with an appropriate acyl chloride.

    Coupling with Pyrimidine: The final step involves coupling the piperidine-thiophene intermediate with a pyrimidine derivative under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the pyrimidine ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure that can interact with various biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but often involve modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine
  • N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-5-amine

Uniqueness

N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine is unique due to the specific positioning of the functional groups, which can result in distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-11-8-13(21-9-11)15(20)19-6-3-12(4-7-19)18-14-2-5-16-10-17-14/h2,5,8-10,12H,3-4,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYUQVKUCGEDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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